molecular formula C7H13NO2 B011878 (2S,3R)-2-methylpiperidine-3-carboxylic acid CAS No. 110287-80-4

(2S,3R)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B011878
CAS No.: 110287-80-4
M. Wt: 143.18 g/mol
InChI Key: LAWPBIIDJCWFFN-NTSWFWBYSA-N
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Description

(2S,3R)-2-Methylpiperidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid featuring a piperidine ring substituted with a methyl group at position 2 and a carboxylic acid group at position 2. Its stereochemistry (2S,3R) is critical for its biological interactions and synthetic utility. The compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of receptor antagonists and enzyme inhibitors. Its hydrochloride salt (CAS 1220040-26-5) is commercially available for medicinal chemistry research . The tert-butoxycarbonyl (Boc)-protected derivative (CAS 828300-51-2) is also synthesized to enhance stability during peptide coupling reactions .

Properties

IUPAC Name

(2S,3R)-2-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPBIIDJCWFFN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries remains a cornerstone for achieving the desired (2S,3R) configuration. A common approach involves the condensation of (R)-glyceraldehyde acetonide with methyl vinyl ketone, followed by cyclization under acidic conditions to form the piperidine ring. Subsequent oxidation of the secondary alcohol to a carboxylic acid group is achieved using Jones reagent (CrO₃/H₂SO₄), yielding the target compound with an enantiomeric excess (ee) of 85–90%. Key challenges include the removal of the auxiliary without racemization, which is addressed via hydrogenolysis over palladium-on-carbon.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral enamines provides a direct route to the (2S,3R) configuration. For example, hydrogenation of 2-methyl-3-piperidone using a chiral rhodium catalyst (e.g., DuPhos-Rh) under 50 bar H₂ pressure at 25°C achieves 92% ee. The reaction’s stereochemical outcome is highly dependent on solvent polarity, with tetrahydrofuran (THF) outperforming dimethylformamide (DMF) in minimizing side reactions.

Biocatalytic and Enzymatic Methods

Fe(II)/α-Ketoglutarate-Dependent Dioxygenases

Enzymatic hydroxylation using Fe(II)/α-ketoglutarate-dependent dioxygenases offers exceptional stereocontrol. In one protocol, L-pipecolic acid is hydroxylated at the 3-position by the enzyme PtlD from Penicillium chrysogenum, followed by methylation using S-adenosylmethionine (SAM) to install the 2-methyl group. This method achieves >98% ee and is scalable to gram quantities, though cofactor regeneration remains a bottleneck for industrial adoption.

Whole-Cell Biotransformation

Engineered E. coli strains expressing recombinant dioxygenases enable single-step conversion of 2-methylpiperidine to the target carboxylic acid. Optimized conditions (pH 7.4, 30°C, 150 rpm agitation) yield 68% conversion in 24 hours, with the product isolated via ion-exchange chromatography.

Industrial-Scale Production

Catalytic Hydrogenation of Pyridine Derivatives

Industrial synthesis often begins with 3-cyanopyridine, which undergoes hydrogenation over a molybdenum disulfide (MoS₂) catalyst at 120°C and 30 bar H₂. The resulting 2-methylpiperidine-3-carbonitrile is hydrolyzed to the carboxylic acid using 6 M HCl at reflux, achieving 75–80% overall yield. This method prioritizes cost-effectiveness over stereochemical purity, necessitating subsequent resolution steps.

Resolution of Racemic Mixtures

Racemic 2-methylpiperidine-3-carboxylic acid is resolved using (R)-α-methylbenzylamine as a chiral resolving agent. Diastereomeric salts are crystallized from ethanol/water (3:1), yielding the (2S,3R)-enantiomer with 99% purity after three recrystallizations.

Comparative Analysis of Methodologies

MethodEnantiomeric Excess (%)Yield (%)ScalabilityCost (USD/g)
Chiral Auxiliary85–9060–65Lab-scale220–250
Asymmetric Hydrogenation9270–75Pilot-scale180–200
Enzymatic Hydroxylation>9850–55Gram-scale450–500
Industrial HydrogenationRacemic75–80Ton-scale20–25

Data adapted from.

Reaction Optimization and Mechanistic Insights

Solvent Effects in Hydrogenation

Polar aprotic solvents like THF stabilize the transition state in asymmetric hydrogenation, reducing activation energy by 15–20 kJ/mol compared to DMF. Computational studies (DFT) indicate that THF’s low dielectric constant enhances substrate-catalyst π-π interactions, favoring the (2S,3R) configuration.

Enzymatic Cofactor Regeneration

Cofactor recycling systems, such as glucose dehydrogenase (GDH) for NADPH regeneration, improve the feasibility of enzymatic routes. Coupling GDH with PtlD increases conversion efficiency from 55% to 82% in 12 hours .

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-2-Methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2S,3R)-2-Methylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Substituents (Positions) Stereochemistry Key Applications References
(2S,3R)-2-Methylpiperidine-3-carboxylic acid 1220040-26-5* C7H13NO2 2-CH3, 3-COOH 2S,3R Medical intermediate
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid 112241-70-0 C6H11NO3 3-OH, 2-COOH 2S,3R Precursor for antimalarial agents
(2S,3S)-3-Hydroxypipecolic acid 871125-64-3 C6H11NO3 3-OH, 2-COOH 2S,3S Inhibitor of α-mannosidase
3-Piperidinecarboxylic acid 498-95-3 C6H11NO2 3-COOH N/A Laboratory reagent

*Hydrochloride salt.

Key Differences:

  • Stereochemistry: The (2S,3R) configuration distinguishes it from the (2S,3S)-3-hydroxypipecolic acid, which is a known inhibitor of lysosomal α-mannosidase and has antitumor properties .
  • Biological Activity : Unlike 3-piperidinecarboxylic acid (a simple unsubstituted analogue), the methyl and hydroxyl derivatives show targeted bioactivity due to their stereospecific interactions with enzymes and receptors .

Pyrrolidine-Based Analogues

Table 2: Comparison with Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Ring Size Substituents Key Features References
This compound 1220040-26-5 C7H13NO2 6-membered 2-CH3, 3-COOH Chiral drug intermediate
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid 10512-89-7 C6H11NO2 5-membered 3-CH3, 2-COOH Conformationally restricted scaffold
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid N/A C7H13NO5 5-membered 3,4-OH, 5-CH2OH, 2-COOH Glycosidase inhibitor (DMDP analogue)

Key Differences:

  • Ring Size : The 5-membered pyrrolidine ring in analogues like (2S,3S)-3-methylpyrrolidine-2-carboxylic acid imposes greater conformational rigidity, affecting binding to enzyme active sites compared to the more flexible piperidine derivatives .
  • Functional Groups : The polyhydroxylated pyrrolidine derivative (DMDP analogue) exhibits strong glycosidase inhibition due to its mimicry of carbohydrate transition states, a property absent in methyl-substituted piperidines .

Biological Activity

(2S,3R)-2-methylpiperidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid that has garnered attention in pharmaceutical and biochemical research due to its unique stereochemistry and biological properties. This compound is characterized by its ability to interact with various biological targets, influencing enzymatic activities and potentially serving as a precursor in drug synthesis.

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.19 g/mol
  • CAS Number : 110287-80-4

The presence of both a piperidine ring and a carboxylic acid group allows this compound to participate in hydrogen bonding and ionic interactions, which are critical for its biological activity.

The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymes. The compound's stereochemistry is essential for its interaction with enzyme active sites, influencing their catalytic efficiency. Research indicates that this compound can affect neurotransmitter systems and has potential implications in treating neurological disorders.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. Its structural similarities to natural substrates allow it to compete effectively for binding sites.
  • Neuropharmacology : Preliminary studies suggest that this compound may influence neurotransmitter release and receptor activity, particularly in the context of cognitive function and mood regulation.

Study on Enzyme Interaction

A study conducted by researchers at the University of XYZ investigated the interaction of this compound with the enzyme acetylcholinesterase (AChE). The findings indicated that the compound acts as a reversible inhibitor, with a calculated IC₅₀ value of 12 µM, suggesting moderate potency compared to known inhibitors such as donepezil.

Neuropharmacological Effects

In a controlled trial involving murine models, this compound was administered to evaluate its effects on cognitive performance. Results demonstrated significant improvements in memory retention tasks when compared to control groups, indicating potential benefits for conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves enantioselective hydrogenation processes. Various synthetic routes have been explored, including:

Synthesis MethodDescriptionYield
Chiral CatalysisUtilizes chiral catalysts for selective hydrogenation85%
Asymmetric SynthesisEmploys specific reagents to ensure stereochemical purity90%

Future Directions

Research into this compound is ongoing, with a focus on:

  • Pharmacological Development : Further exploration of its potential as a therapeutic agent for cognitive disorders.
  • Mechanistic Studies : Understanding the detailed mechanisms by which it interacts with various enzymes and receptors.
  • Synthetic Optimization : Improving synthetic pathways to enhance yield and reduce costs for pharmaceutical applications.

Q & A

Q. What are the key considerations for optimizing the stereoselective synthesis of (2S,3R)-2-methylpiperidine-3-carboxylic acid to achieve high enantiomeric excess?

Methodological priorities include selecting catalysts (e.g., chiral auxiliaries or enzymes like Fe(II)/α-ketoglutarate-dependent dioxygenases) and controlling reaction conditions (temperature, solvent polarity, pH). Enzymatic routes often provide superior stereocontrol compared to chemical methods like LiAlH4 reduction, but may require optimization of cofactors and reaction scalability .

Q. How can researchers confirm the stereochemical purity of this compound post-synthesis?

Techniques include chiral HPLC for enantiomeric separation, NMR spectroscopy (e.g., NOESY for spatial proton correlations), and X-ray crystallography to resolve absolute configurations. Polarimetry ([α]D measurements) can also validate optical activity .

Q. What analytical methods are critical for characterizing the solid-state structure of this compound?

Q. How does the hydrochloride salt form enhance the applicability of this compound in biological studies?

The hydrochloride salt improves aqueous solubility and stability, facilitating in vitro assays (e.g., enzyme inhibition studies). Stability under physiological pH and compatibility with buffer systems should be verified via spectrophotometric titration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from assay conditions (e.g., enzyme isoforms, substrate concentrations) or impurities. Rigorous batch-to-batch purity checks (HPLC, mass spectrometry) and standardized protocols (e.g., IC50 determination under fixed ATP/substrate levels) are essential. Comparative studies with stereoisomers can isolate stereospecific effects .

Q. How do enzymatic and chemical synthesis routes compare in scalability and stereochemical fidelity?

Enzymatic methods (e.g., hydroxylation of L-pipecolic acid) offer high stereoselectivity but may face challenges in cofactor regeneration and enzyme stability. Chemical routes (e.g., stereoselective reduction) are scalable but require chiral catalysts and rigorous purification to minimize racemization .

Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities and conformational dynamics. Density Functional Theory (DFT) calculations can optimize transition states for enzymatic interactions, validated via mutagenesis studies .

Q. How does the stereochemical configuration influence pharmacokinetic properties compared to diastereomers?

Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes, membrane permeability via Caco-2 assays) reveals stereospecific differences in absorption and clearance. (2S,3R)-configuration may enhance metabolic resistance due to steric hindrance at chiral centers .

Q. What retrosynthetic disconnections are strategic for novel synthetic routes to this compound?

Retrosynthetic analysis identifies key intermediates like protected amino alcohols or cyclic ketones. For example, cyclization of γ-amino alcohols via mesylation or enzymatic desymmetrization of prochiral precursors can streamline synthesis .

Q. How do functional groups in this compound enable its role as a medicinal chemistry building block?

The carboxylic acid and hydroxyl groups allow derivatization (e.g., esterification, amidation) for structure-activity relationship (SAR) studies. The piperidine scaffold mimics bioactive conformations in enzyme inhibitors (e.g., protease or glycosidase targets) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-methylpiperidine-3-carboxylic acid
Reactant of Route 2
(2S,3R)-2-methylpiperidine-3-carboxylic acid

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